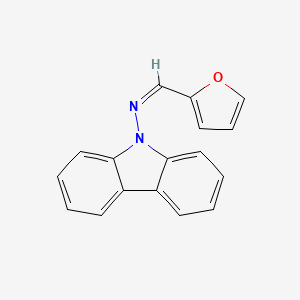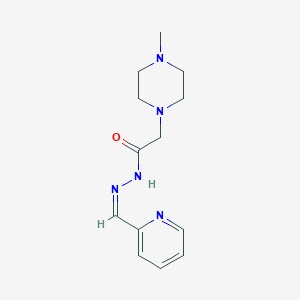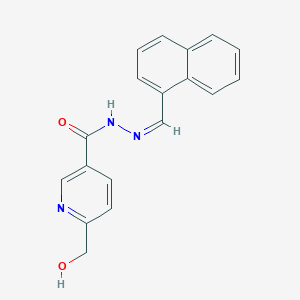
N-(2-furylmethylene)-9H-carbazol-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethylene)-9H-carbazol-9-amine, also known as FCA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that belongs to the class of carbazole derivatives.
Wirkmechanismus
The mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, RNA, and proteins. N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethylene)-9H-carbazol-9-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(2-furylmethylene)-9H-carbazol-9-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its application in aqueous environments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-furylmethylene)-9H-carbazol-9-amine. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a building block for the synthesis of new organic semiconductors. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields such as organic electronics and material science.
Conclusion:
In conclusion, N-(2-furylmethylene)-9H-carbazol-9-amine is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be easily synthesized in the lab and has been shown to have low toxicity and high selectivity towards cancer cells. Further research is needed to fully understand the mechanism of action of N-(2-furylmethylene)-9H-carbazol-9-amine and its potential applications in other fields.
Synthesemethoden
N-(2-furylmethylene)-9H-carbazol-9-amine can be synthesized by reacting 9H-carbazole-9-amine with furfural in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The yield of N-(2-furylmethylene)-9H-carbazol-9-amine can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethylene)-9H-carbazol-9-amine has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic electronics. In cancer research, N-(2-furylmethylene)-9H-carbazol-9-amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, N-(2-furylmethylene)-9H-carbazol-9-amine has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
IUPAC Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOMUPYRASOLK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)



![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)
![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)